molecular formula C31H23N3O4 B12016068 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate CAS No. 769152-71-8

1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate

Cat. No.: B12016068
CAS No.: 769152-71-8
M. Wt: 501.5 g/mol
InChI Key: UPSPHHRXRLCHHT-BIZUNTBRSA-N
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Description

This compound is a naphthalene-based benzoate ester featuring a hydrazono-methyl linker and a substituted acetamide moiety. Its structure integrates a 3-methylbenzoate group esterified to a naphthalen-2-yl ring, which is further functionalized with a hydrazone bridge connected to a naphthalen-1-ylamino-2-oxoacetyl unit. The molecule’s complexity arises from its multi-component architecture, combining aromatic, amide, and hydrazone functionalities. It is synthesized via condensation reactions involving hydrazono intermediates, as described in protocols analogous to those in and . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive hydrazones and triazoles, which are known for cytotoxic, antimicrobial, and enzyme-inhibitory properties .

Properties

CAS No.

769152-71-8

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C31H23N3O4/c1-20-8-6-12-23(18-20)31(37)38-28-17-16-22-10-2-4-13-24(22)26(28)19-32-34-30(36)29(35)33-27-15-7-11-21-9-3-5-14-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI Key

UPSPHHRXRLCHHT-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Chemical Reactions Analysis

SALOR-INT L388645-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SALOR-INT L388645-1EA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SALOR-INT L388645-1EA involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, physicochemical properties, and biological relevance.

Structural Analogues

Hydrazone Derivatives

  • N-(Naphthalen-1-yl)-2-oxo-N’-phenylpropanehydrazonamide (2a): Structure: Simplifies the target compound by replacing the 3-methylbenzoate group with a phenyl ring and omitting the naphthalen-2-yl ester. Synthesis: Prepared via refluxing 1-arylhydrazono-1-chloroacetone with 1-naphthylamine in ethanol ().
  • 1-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate: Structure: Replaces the 3-methylbenzoate with a 3,4-dimethoxybenzoate group and substitutes the naphthalen-1-ylamino unit with an m-tolylamino group. Impact of Substituents: The electron-donating methoxy groups enhance solubility in polar solvents but may reduce membrane permeability compared to the methyl group in the target compound .

Triazole Derivatives

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
    • Structure : Features a triazole ring instead of a hydrazone linker, with a naphthalen-1-yloxy group and phenylacetamide.
    • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), differing from the hydrazone-based route of the target compound ().
    • Functional Implications : The triazole’s rigidity and hydrogen-bonding capacity may enhance binding to biological targets compared to the hydrazone’s flexibility .
Physicochemical and Spectral Properties
Compound Name Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Reference
Target Compound C₃₃H₂₅N₃O₄ 539.57 g/mol IR: 1671 cm⁻¹ (C=O, amide/ester), 1599 cm⁻¹ (C=C);
¹H NMR: δ 5.38–8.40 (aromatic and hydrazone protons)
N-(Naphthalen-1-yl)-2-oxo-N’-phenylpropanehydrazonamide (2a) C₁₉H₁₇N₃O₂ 319.36 g/mol IR: 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N);
¹H NMR: δ 7.20–8.12 (naphthyl/proton signals)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) C₂₁H₁₈N₅O₄ 404.14 g/mol IR: 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO₂);
¹H NMR: δ 5.48–11.02 (triazole and nitroaryl protons)
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate C₂₈H₂₂ClN₃O₄ 499.90 g/mol IR: 1678 cm⁻¹ (C=O), 1290 cm⁻¹ (C–N); ¹³C NMR: δ 52.0–165.0 (carbonyl and aromatic carbons)

Biological Activity

1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant, antidiabetic, and antibacterial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple naphthalene rings and functional groups that contribute to its biological activity. The molecular formula is C30H26N4O4C_{30}H_{26}N_4O_4 with a molecular weight of 522.55 g/mol.

Antioxidant Activity

Antioxidant assays are crucial for evaluating the ability of compounds to scavenge free radicals. Research indicates that naphthalene derivatives exhibit significant antioxidant properties. For instance, related compounds have shown moderate to good antioxidant activities measured through various methods such as DPPH and FRAP assays.

Table 1: Antioxidant Activity of Naphthalene Derivatives

CompoundDPPH IC50 (µM)FRAP (mg AAE/g)
Naphthalene derivative 1100.04425.6
Naphthalene derivative 2247.46330.1
Reference compound (Vanillin)466.62620.4

The above table summarizes the antioxidant capacity of selected naphthalene derivatives, indicating that the compounds derived from naphthalene can effectively reduce oxidative stress.

Antidiabetic Activity

The antidiabetic potential of naphthalene-based compounds has been investigated using enzyme inhibition assays targeting α-amylase and α-glucosidase. In studies, certain derivatives demonstrated promising inhibitory effects, suggesting their utility in managing diabetes.

Table 2: Antidiabetic Activity of Naphthalene Derivatives

Compoundα-Amylase IC50 (mM)α-Glucosidase IC50 (mM)
Naphthalene derivative 1148.126171.559
Reference drug (Acarbose)107.786Not applicable

These results indicate the effectiveness of certain naphthalene derivatives as potential antidiabetic agents, with some showing comparable activity to established drugs.

Antibacterial Activity

The antibacterial properties of naphthalene derivatives have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies show variable activity levels depending on the specific structure of the compound.

Table 3: Antibacterial Activity Against Selected Bacteria

CompoundE. coli (mm)S. aureus (mm)B. subtilis (mm)
Naphthalene derivative 1121510
Naphthalene derivative 289No activity
Control (Ciprofloxacin)>20>20>20

The data suggests that while some derivatives exhibit significant antibacterial activity, others may be less effective, highlighting the importance of structural variations in determining biological efficacy.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various naphthalene derivatives similar to our compound of interest:

  • Study on Schiff Bases : A study synthesized several Schiff bases from naphthalene derivatives and evaluated their biological activities against bacterial strains and their antioxidant properties, demonstrating promising results comparable to traditional antibiotics .
  • Metal Complexes : Research involving metal complexes derived from naphthalene-based ligands showed enhanced biological activity against bacterial strains, suggesting that coordination with metal ions could amplify the therapeutic potential .

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